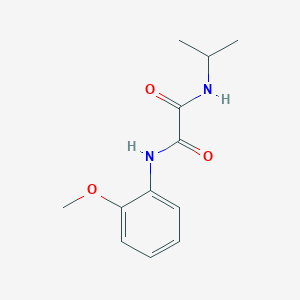

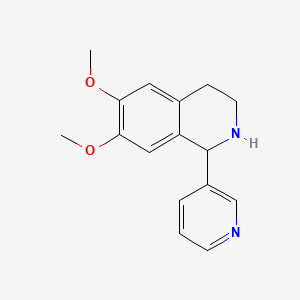

![molecular formula C11H10BrN3O B2960437 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 212143-51-6](/img/structure/B2960437.png)

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of thiazoloquinazoline derivatives involves using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . Another method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For instance, amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .科学的研究の応用

Synthesis and Structure Analysis

A series of 3-substituted methyl 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones, including the compound of interest, were synthesized and evaluated as potential alpha1-adrenoceptor antagonists. The synthesis involved various conformational rigid congeners and the compounds showed high affinity for the alpha1-adrenoceptor. Structural analysis included X-ray crystallography and spectral data to confirm the compound configurations (Chern et al., 1998).

Bronchodilator Synthesis

The compound was part of a series synthesized for the treatment of bronchial conditions. The synthesis involved the treatment of N-substituted isatoic anhydrides with 2-methylmercaptoimidazolines, leading to 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones which exhibited significant broncholytic activity without central nervous system or cardiovascular side effects (Hardtmann et al., 1975).

Reactivity and Molecular Structure

The compound was part of a study focusing on the synthesis, molecular structure, and reactivity of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives. The compounds showed potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. The reactivity study included 1,3-dipolar cycloaddition reactions and further treatment with various reagents (Kornicka et al., 2004).

作用機序

Target of Action

Quinazolinone derivatives have been found to exhibit broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . They are also used as fluorescent probes and biological imaging reagents .

Mode of Action

For instance, some quinazolinone derivatives have been found to exhibit good luminescence properties .

Biochemical Pathways

Quinazolinone derivatives are known to interact with various biochemical pathways due to their broad range of biological and therapeutic activities .

Result of Action

Quinazolinone derivatives are known to have a broad range of biological and therapeutic activities .

特性

IUPAC Name |

3-(bromomethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-5-7-6-13-11-14-9-4-2-1-3-8(9)10(16)15(7)11/h1-4,7H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBVFFQGULZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2960354.png)

![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2960365.png)

![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2960371.png)

![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)